molecular formula C22H21NO3S B6120080 ethyl 2-anilino-5-(4-ethylbenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate

ethyl 2-anilino-5-(4-ethylbenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Cat. No. B6120080
M. Wt: 379.5 g/mol
InChI Key: NQARDFYOFORQEN-MUPZJUBSSA-N
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Description

Ethyl 2-anilino-5-(4-ethylbenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Ethyl 2-anilino-5-(4-ethylbenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has shown promising anticancer activity against various cancer cell lines. It has also been studied for its neuroprotective, anticonvulsant, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of ethyl 2-anilino-5-(4-ethylbenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also modulate the activity of certain neurotransmitters in the brain, leading to its neuroprotective and anticonvulsant effects.
Biochemical and Physiological Effects:
Ethyl 2-anilino-5-(4-ethylbenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models, leading to its potential use as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 2-anilino-5-(4-ethylbenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate in lab experiments include its high purity, high yield, and potential therapeutic applications. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

For research on ethyl 2-anilino-5-(4-ethylbenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various fields. Additionally, studies on its toxicity and potential side effects are needed to ensure its safety for human use.

Synthesis Methods

The synthesis of ethyl 2-anilino-5-(4-ethylbenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves the reaction of ethyl 2-aminothiophene-3-carboxylate with 4-ethylbenzaldehyde in the presence of a catalyst. The resulting product is then treated with aniline to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of the compound.

properties

IUPAC Name

ethyl (5Z)-5-[(4-ethylphenyl)methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3S/c1-3-15-10-12-16(13-11-15)14-18-20(24)19(22(25)26-4-2)21(27-18)23-17-8-6-5-7-9-17/h5-14,24H,3-4H2,1-2H3/b18-14-,23-21?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQARDFYOFORQEN-MUPZJUBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=C(C(=NC3=CC=CC=C3)S2)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=C(C(=NC3=CC=CC=C3)S2)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (5Z)-5-(4-ethylbenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

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